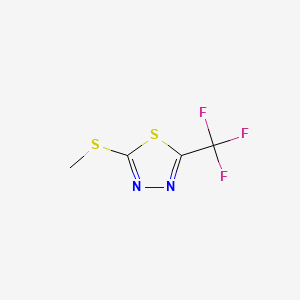

2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S2/c1-10-3-9-8-2(11-3)4(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULROOIOMHZXHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067694 | |

| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32539-16-5 | |

| Record name | 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32539-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032539165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS 32539-16-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, a key heterocyclic intermediate in the synthesis of agrochemicals and a building block for specialty chemicals. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, discusses its spectroscopic characterization, and explores its reactivity and potential applications. The information is curated to support researchers and professionals in leveraging this compound's unique characteristics for novel molecular design and development.

Introduction: A Versatile Trifluoromethylated Heterocycle

This compound (CAS 32539-16-5) is a five-membered heterocyclic compound distinguished by the presence of a trifluoromethyl group and a methylthio substituent on a 1,3,4-thiadiazole core. The incorporation of the trifluoromethyl (CF3) group is of particular significance in medicinal and agricultural chemistry, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,3,4-thiadiazole ring system itself is a well-established pharmacophore, known for a wide range of biological activities.[1][2] This unique combination of functional groups makes this compound a valuable intermediate for the synthesis of complex molecules with tailored properties. Its most prominent application to date is as a crucial precursor in the industrial production of the herbicide fluthiachlor.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 32539-16-5 | [4] |

| Molecular Formula | C4H3F3N2S2 | [3] |

| Molecular Weight | 200.21 g/mol | [4] |

| Boiling Point | 197 °C | [3] |

| Flash Point | 73 °C | [3] |

| Density | 1.55 g/cm³ | [3] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Purity | ≥99% (commercially available) | [3] |

Synthesis and Mechanism

The primary industrial synthesis of this compound involves the cyclization of a dithiocarbazate derivative with a trifluoroacetic acid source. A well-documented method utilizes the reaction of methyldithiocarbazinate with trifluoroacetic acid.[5]

Reaction Scheme

Caption: Synthesis of the target compound.

The reaction proceeds through the condensation of the hydrazinyl and dithiocarboxylate moieties of methyldithiocarbazinate with trifluoroacetic acid, followed by cyclization and dehydration to form the stable 1,3,4-thiadiazole ring. The use of an excess of trifluoroacetic acid can serve as both a reactant and a solvent.[5]

Step-by-Step Experimental Protocol

The following protocol is a generalized procedure based on patented industrial processes.[5] Researchers should adapt this protocol based on their laboratory scale and safety infrastructure.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Charging Reagents: Charge the flask with methyldithiocarbazinate and a suitable aprotic solvent, such as toluene.

-

Addition of Trifluoroacetic Acid: Slowly add trifluoroacetic acid to the stirred suspension of methyldithiocarbazinate. An exothermic reaction may be observed.

-

Heating and Reflux: Heat the reaction mixture to a temperature that facilitates the reaction and allows for the azeotropic removal of water. The exact temperature will depend on the solvent used.

-

Monitoring the Reaction: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture. The work-up procedure may involve washing with water and a mild base to remove excess trifluoroacetic acid.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Note on a key process improvement: A significant challenge in this synthesis can be the formation of the byproduct 2,5-bis(methylthio)-1,3,4-thiadiazole. Patented methods describe a process for the selective removal of this impurity by acidification of the reaction mixture, followed by phase separation.[5]

Spectroscopic Characterization (Predicted)

¹H NMR

The proton NMR spectrum is expected to be simple, showing a singlet for the methylthio (-SCH₃) protons. The chemical shift of this singlet would likely be in the range of δ 2.5-3.0 ppm.

¹³C NMR

The carbon NMR spectrum should display distinct signals for each of the four carbon atoms:

-

-SCH₃: A signal in the aliphatic region, likely around δ 15-20 ppm.

-

C-S (thiadiazole ring): A signal for the carbon atom of the thiadiazole ring attached to the methylthio group.

-

C-CF₃ (thiadiazole ring): A signal for the carbon atom of the thiadiazole ring attached to the trifluoromethyl group, which will appear as a quartet due to coupling with the three fluorine atoms.

-

-CF₃: A signal for the trifluoromethyl carbon, which will also be a quartet.

Infrared (IR) Spectroscopy

The IR spectrum will likely show characteristic absorption bands for:

-

C-H stretching: Around 2900-3000 cm⁻¹ for the methyl group.

-

C=N stretching: In the region of 1600-1650 cm⁻¹ characteristic of the thiadiazole ring.

-

C-F stretching: Strong absorption bands in the range of 1100-1300 cm⁻¹ due to the trifluoromethyl group.

-

C-S stretching: Weaker bands in the fingerprint region.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 200. Fragmentation patterns would likely involve the loss of the methyl group (M-15), the methylthio group (M-47), and potentially cleavage of the thiadiazole ring.

Reactivity and Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

Caption: Key reactivity pathways.

-

Nucleophilic Aromatic Substitution: The 1,3,4-thiadiazole ring is electron-deficient and can be susceptible to nucleophilic attack, particularly at the carbon atoms. The methylthio group can act as a leaving group, allowing for the introduction of other functionalities. This is the key reactivity exploited in the synthesis of fluthiachlor.

-

Oxidation of the Methylthio Group: The sulfur atom of the methylthio group can be oxidized to a sulfoxide or a sulfone, providing a route to derivatives with altered electronic and solubility properties.

-

Electrophilic Attack on Ring Nitrogens: The nitrogen atoms of the thiadiazole ring possess lone pairs of electrons and can be susceptible to electrophilic attack, such as alkylation, leading to the formation of quaternary salts.

Application in Herbicide Synthesis: The Case of Fluthiachlor

The primary industrial application of this compound is as a key intermediate in the synthesis of the herbicide fluthiachlor. In this synthesis, the methylthio group is displaced by a nucleophile derived from N-(2,6-difluorophenyl)-N-(3-chloro-5-hydroxyphenyl)urea.

Potential for Broader Applications

The unique structural features of this compound suggest its potential for broader applications in the development of specialty chemicals. The trifluoromethylated thiadiazole scaffold is a recurring motif in various biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[6] Researchers can leverage the reactivity of this intermediate to synthesize libraries of novel compounds for screening in drug discovery and materials science.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with established importance in the agrochemical industry and significant potential for broader applications. Its synthesis is well-documented, and its reactivity offers multiple avenues for further chemical modification. This guide provides a foundational understanding of its properties and handling, intended to empower researchers and professionals in their pursuit of innovative chemical synthesis and discovery.

References

[5] Prasad, V. A., Schmidt, T. K. G., & Newallis, P. E. (1999). Process for making this compound using methyldithiocarbazinate. European Patent Office. EP0926141A1. [7] mzCloud. (2017). 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-1,3,4-thiadiazole. Retrieved from a relevant chemical database. [6] Plech, T., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(11), 3381. [4] U.S. Environmental Protection Agency. (n.d.). 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)-. Substance Details - SRS. [3] LookChem. (n.d.). 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5. Sigma-Aldrich. (n.d.). 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97%. [8] Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Organic Chemistry Research, 10(1), 1-10. [9] ResearchGate. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Academia.edu. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. El-Metwally, N. M., & El-Gazzar, A. B. A. (2010). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 15(7), 4786-4803. Jain, A. K., et al. (2013). Biological Activities of Thiadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(10), 1431-1442. [1] Siddiqui, N., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(23), 8527.

Sources

- 1. 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5 Supplier [qinmuchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. data.epo.org [data.epo.org]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. mzCloud – 2 Methylthio 5 2 4 trifluoromethyl phenyl 1 3 thiazol 4 yl methyl thio 1 3 4 thiadiazole [mzcloud.org]

- 7. researchgate.net [researchgate.net]

- 8. 20.198.91.3:8080 [20.198.91.3:8080]

- 9. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

structure elucidation of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

An In-depth Technical Guide to the Structure Elucidation of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

Foreword: The Imperative of Unambiguous Structural Confirmation

In the realms of chemical synthesis, drug discovery, and materials science, the assertion "you are what you make" is paramount. The biological activity, reactivity, and physical properties of a molecule are intrinsically tied to its precise three-dimensional structure. For novel heterocyclic compounds like this compound, a molecule of interest in agrochemical and pharmaceutical research, rigorous and orthogonal analytical validation is not merely a procedural formality; it is the bedrock of scientific integrity.[1] The presence of a trifluoromethyl group and a thiadiazole core—scaffolds known to impart significant biological effects—necessitates an unequivocal confirmation of identity before any further investigation.[2][3]

This guide eschews a simple checklist of procedures. Instead, it presents a logical, causality-driven workflow for the complete . We will explore not just how to perform the analysis, but why specific techniques are chosen, how they complement one another, and how to interpret the resulting data with confidence. This document serves as a technical whitepaper for researchers and development professionals, providing field-proven insights into a self-validating analytical cascade.

The Target Molecule: Physicochemical Profile

Before embarking on experimental analysis, a thorough review of the target molecule's known and predicted properties is essential. This foundational data informs experimental design, from solvent selection to the interpretation of spectral data.

| Property | Value | Source |

| IUPAC Name | This compound | EPA CompTox |

| CAS Number | 32539-16-5 | [1][4] |

| Molecular Formula | C₄H₃F₃N₂S₂ | [4] |

| Molecular Weight | 200.21 g/mol | [4] |

| Boiling Point | 197 °C | [1] |

| Density | 1.55 g/cm³ | [1] |

The Analytical Strategy: A Multi-Technique, Orthogonal Approach

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from multiple, independent methods. Our workflow is designed to build a case for the structure, with each step providing a new layer of evidence that corroborates the last.

Caption: Overall workflow for the structure elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula

Expertise & Causality: We begin with HRMS, not standard MS. The objective is not just to find the molecular weight, but to confirm the elemental composition with high precision (typically < 5 ppm error). This is the first and most critical test of the compound's identity. For a molecule containing two sulfur atoms, the isotopic pattern is also a key diagnostic feature. Electrospray ionization (ESI) is chosen as a soft ionization technique that will predominantly yield the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the purified solid in 1 mL of high-purity acetonitrile or methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Expected Data & Interpretation

The primary goal is to observe the protonated molecular ion [M+H]⁺ and verify its mass and isotopic distribution against the theoretical values.

| Ion Species | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

| [C₄H₄F₃N₂S₂]⁺ | 201.9820 | To be determined | < 5 ppm |

| Isotope [M+1+H]⁺ | 202.9855 | To be determined | - |

| Isotope [M+2+H]⁺ | 203.9774 | To be determined | - |

-

Mass Accuracy: An observed mass within 5 ppm of the theoretical value provides strong evidence for the C₄H₃F₃N₂S₂ formula.

-

Isotopic Pattern: The presence of two sulfur atoms will result in a characteristic [M+2+H]⁺ peak with an abundance of approximately 8-9% relative to the [M+H]⁺ peak. This provides an additional layer of confirmation.

-

Fragmentation (MS/MS): While not the primary goal, tandem MS (MS/MS) can be performed on the isolated [M+H]⁺ ion. Fragmentation is expected to occur at the weakest bonds, likely involving the loss of the methyl group or cleavage adjacent to the thioether linkage, providing further structural clues.[5][6]

Multinuclear NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms.[7] For this specific molecule, a multi-pronged NMR approach is mandatory.

-

¹H NMR will confirm the presence and environment of the methylthio group.

-

¹⁹F NMR is essential to verify the trifluoromethyl group, a key structural feature.

-

¹³C NMR will identify all unique carbon environments, and crucially, the coupling between carbon and fluorine (¹JCF) will definitively link the CF₃ group to the thiadiazole ring.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum, using an appropriate frequency reference (e.g., external CFCl₃).

Predicted Spectra & Interpretation

The combination of these three spectra provides a complete and self-validating picture of the molecule's framework.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ¹H | ~ 2.8 | Singlet | 3H | S-CH ₃ | An isolated methyl group attached to an electronegative sulfur atom. |

| ¹³C | ~ 15-20 | Quartet | - | S-C H₃ | Aliphatic carbon attached to sulfur. |

| ~ 120-125 | Quartet (¹JCF ≈ 270 Hz) | - | C F₃ | Carbon directly bonded to three fluorine atoms, showing a characteristic large one-bond coupling constant.[8] | |

| ~ 155-165 | Quartet (²JCF ≈ 35-40 Hz) | - | C -CF₃ (C5) | Thiadiazole ring carbon attached to the CF₃ group, showing smaller two-bond coupling. | |

| ~ 165-175 | Singlet | - | C -SCH₃ (C2) | Thiadiazole ring carbon attached to the methylthio group.[9] | |

| ¹⁹F | ~ -60 to -70 | Singlet | 3F | CF ₃ | Three magnetically equivalent fluorine atoms of the trifluoromethyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: While NMR and MS define the formula and skeleton, FTIR confirms the presence of specific bond types and functional groups.[10] For this molecule, the key diagnostic signals will be the powerful C-F stretching vibrations of the trifluoromethyl group and the characteristic C=N vibrations of the thiadiazole ring. This technique serves as a rapid and effective final check on the molecular architecture.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum, typically co-adding 16 or 32 scans to improve signal-to-noise.

-

Data Processing: Perform an ATR correction if necessary.

Expected Data & Interpretation

The FTIR spectrum should display several characteristic absorption bands that are consistent with the proposed structure.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

| ~ 1100 - 1350 | Very Strong | C-F Stretch | The highly polar C-F bonds of the CF₃ group produce intense, characteristic absorptions.[11] |

| ~ 1500 - 1620 | Medium | C=N Stretch | Characteristic of the double bonds within the 1,3,4-thiadiazole ring. |

| ~ 650 - 750 | Medium-Weak | C-S Stretch | Corresponds to the carbon-sulfur bonds in both the ring and the methylthio group. |

| ~ 2900 - 3000 | Weak | C-H Stretch | Aliphatic C-H stretching from the methyl group. |

Convergent Analysis and Final Confirmation

Caption: Convergence of orthogonal analytical data to confirm the final structure.

The HRMS data confirms the correct elemental parts list. The multinuclear NMR data assembles those parts into a unique skeleton, definitively placing the CF₃ group on one side of the thiadiazole ring and the SCH₃ group on the other. Finally, the FTIR data validates the presence of the key bond types required by this arrangement. Only when all three datasets are in full agreement can the structure of this compound be considered unequivocally elucidated.

References

-

Prasad, V. A., Schmidt, T. K.G., & Newallis, P. E. (1998). Process for making this compound using methyldithiocarbazinate. European Patent Office.

-

Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. (n.d.). [No specific publisher, likely an academic thesis or report].

-

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97. (n.d.). Sigma-Aldrich.

-

2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-1,3,4-thiadiazole. (2017). mzCloud.

-

1,3,4-THIADIAZOLE,2-METHYL-5-(METHYLTHIO). (n.d.). Chemsrc.

-

2-Methylthio-5-(3-nitrophenyl)-1,3,4-thiadiazole. (n.d.). PubChem.

-

2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5. (n.d.). LookChem.

-

1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)-. (n.d.). US EPA Substance Registry Services.

-

Chowrasia, D., et al. (2014). Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[12][13][14]triazolo[3,4-b][12][14]thiadiazoles. ResearchGate.

-

2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 13C NMR spectrum. (n.d.). ChemicalBook.

-

Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry.

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. Nature.

-

Mehmood, H., et al. (2024). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.

-

Synthesis of 1,3,4-Thiadiazoles: Review. (2020). ResearchGate.

-

Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry.

-

Gaggini, F., et al. (2018). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules.

-

Jha, K. K., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules.

-

Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. PubMed.

-

Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.

-

Al-Ghorbani, M., et al. (2021). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. RSC Advances.

-

1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. (2017). Hilaris Publisher.

-

Reva, I., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules.

-

Mohammed, M. S., et al. (2022). Journal of Medicinal and Chemical Sciences. SID.

-

Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

-

Desai, V. C., et al. (2005). Process for producing this compound using methyldithiocarbazinate and trifluoroacetic acid. European Patent Office.

-

Perekhoda, L. O., et al. (2016). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Sych.

-

Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2024). ChemRxiv.

-

Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. (n.d.). [No specific publisher].

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.

-

Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal.

-

Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. (n.d.). ResearchGate.

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI.

-

5-Amino-1,3,4-thiadiazole-2-thiol(2349-67-9) 13C NMR. (n.d.). ChemicalBook.

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Semantic Scholar.

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). [No specific publisher].

-

Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP. (n.d.). ResearchGate.

Sources

- 1. 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5 Supplier [qinmuchem.com]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jchps.com [jchps.com]

- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. data.epo.org [data.epo.org]

- 13. 20.198.91.3:8080 [20.198.91.3:8080]

- 14. mzCloud – 2 Methylthio 5 2 4 trifluoromethyl phenyl 1 3 thiazol 4 yl methyl thio 1 3 4 thiadiazole [mzcloud.org]

The Enduring Core: A Technical Guide to the Reactivity and Stability of the 1,3,4-Thiadiazole Ring

Introduction: The 1,3,4-Thiadiazole Core - A Privileged Scaffold in Modern Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This unassuming scaffold has garnered significant attention in medicinal chemistry and materials science due to its remarkable versatility and favorable physicochemical properties.[1][2][3] Its significance lies in its role as a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows 1,3,4-thiadiazole derivatives to interact with various biological targets and interfere with processes like DNA replication.[4][5][6] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to traverse cellular membranes, contributing to good oral absorption and bioavailability of drug candidates.[4][7] This guide provides an in-depth exploration of the core chemical principles governing the reactivity and stability of the 1,3,4-thiadiazole ring, offering valuable insights for researchers and drug development professionals.

Below is a diagram illustrating the basic structure and numbering of the 1,3,4-thiadiazole ring.

Caption: Structure and numbering of the 1,3,4-thiadiazole ring.

Chemical Reactivity of the 1,3,4-Thiadiazole Ring: A Mechanistic Perspective

The reactivity of the 1,3,4-thiadiazole ring is a direct consequence of its electronic structure. The presence of two electronegative nitrogen atoms and a sulfur atom results in an electron-deficient aromatic system.[2] This inherent electron deficiency dictates its behavior in various chemical transformations.

Electrophilic Aromatic Substitution: A Challenging Transformation

The electron-deficient nature of the 1,3,4-thiadiazole ring makes it relatively inert towards classical electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation.[2][8] The carbon atoms of the ring possess a low electron density, rendering them poor nucleophiles for attacking electrophiles. Electrophilic attack, when it does occur, is more likely to happen at a nitrogen atom, leading to the formation of thiadiazolium salts.[8]

Nucleophilic Aromatic Substitution: The Predominant Reaction Pathway

In stark contrast to its resistance to electrophilic attack, the 1,3,4-thiadiazole ring is highly susceptible to nucleophilic aromatic substitution, particularly at the 2 and 5 positions.[1][2] These positions are activated by the adjacent nitrogen atoms. Halogenated 2,5-disubstituted 1,3,4-thiadiazoles are excellent substrates for nucleophilic displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is a cornerstone of the synthetic utility of the 1,3,4-thiadiazole scaffold, allowing for the facile introduction of diverse functional groups.

The following diagram illustrates a general mechanism for nucleophilic aromatic substitution on a 2-halo-1,3,4-thiadiazole.

Caption: Nucleophilic substitution on a 2-halo-1,3,4-thiadiazole.

Cycloaddition Reactions

The 1,3,4-thiadiazole ring can participate in cycloaddition reactions, although this is a less commonly exploited area of its reactivity compared to nucleophilic substitution. For instance, certain derivatives can undergo [4+2] cycloaddition (Diels-Alder) reactions, where the thiadiazole acts as the diene component.

Stability Profile of the 1,3,4-Thiadiazole Scaffold: Chemical, Thermal, and Metabolic Considerations

The stability of the 1,3,4-thiadiazole ring is a key attribute contributing to its prevalence in biologically active molecules.[1][2]

Chemical Stability

| Condition | Stability | Notes |

| Acidic (e.g., pH 1-4) | Generally Stable | The aromatic system is maintained. |

| Neutral (e.g., pH 7.4) | Moderately Stable | Stability can be substituent-dependent; prolonged incubation may lead to degradation.[9] |

| Basic (e.g., pH > 9) | Prone to Ring Cleavage | The electron-deficient ring is susceptible to attack by hydroxide ions.[2] |

Thermal Stability

1,3,4-Thiadiazole derivatives generally exhibit good thermal stability.[1] This property is advantageous for chemical synthesis, which may require elevated temperatures, and for the long-term storage of compounds. However, like any organic molecule, they will decompose at very high temperatures.[8]

Metabolic Stability

The 1,3,4-thiadiazole ring is often incorporated into drug candidates to enhance their metabolic stability.[10] Its inherent stability and the lack of easily oxidizable C-H bonds contribute to its resistance to metabolic degradation by enzymes such as cytochrome P450s.[9] However, the substituents on the thiadiazole ring are often the primary sites of metabolism. Common metabolic transformations include hydroxylation of attached alkyl or aryl groups, N-dealkylation of amino substituents, and conjugation reactions (e.g., glucuronidation or sulfation) of hydroxylated metabolites. A thorough metabolic stability assessment using liver microsomes or hepatocytes is essential to identify potential metabolic liabilities of any new 1,3,4-thiadiazole-containing drug candidate.[9]

Experimental Protocol: Synthesis of a 2,5-Disubstituted 1,3,4-Thiadiazole Derivative

This section provides a detailed, step-by-step methodology for the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine, a common and versatile intermediate. This protocol is adapted from established procedures.[4]

Objective: To synthesize 5-phenyl-1,3,4-thiadiazol-2-amine via the cyclodehydration of benzoic acid and thiosemicarbazide.

Materials:

-

Benzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Water (deionized)

-

50% Sodium hydroxide (NaOH) solution

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Buchner funnel and filter flask

-

Beakers

-

Graduated cylinders

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1 equivalent).

-

Addition of Reagents: Carefully add phosphorus oxychloride (a significant excess, e.g., 10 mL per 3 mmol of benzoic acid) to the flask under stirring at room temperature. Stir the mixture for 20 minutes.

-

Addition of Thiosemicarbazide: Add thiosemicarbazide (1 equivalent) portion-wise to the reaction mixture.

-

Heating: Heat the resulting mixture to 80-90 °C and maintain this temperature for one hour with continuous stirring.

-

Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly add water (e.g., 40 mL per 10 mL of POCl₃) to quench the excess phosphorus oxychloride. This is a highly exothermic reaction and should be performed with caution in a well-ventilated fume hood.

-

Hydrolysis: Fit the flask with a reflux condenser and heat the suspension to reflux for 4 hours.

-

Neutralization and Precipitation: After cooling the mixture, basify the solution to a pH of approximately 8 using a 50% sodium hydroxide solution. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.

The workflow for this synthesis is depicted in the following diagram.

Caption: Workflow for the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine.

Conclusion

The 1,3,4-thiadiazole ring is a robust and versatile scaffold with a well-defined reactivity profile and favorable stability characteristics. Its electron-deficient nature dictates a preference for nucleophilic substitution at the 2 and 5 positions, a feature that is extensively exploited in the synthesis of diverse derivatives. The inherent chemical and metabolic stability of the ring makes it a valuable component in the design of new therapeutic agents. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize the 1,3,4-thiadiazole core in their drug discovery and development endeavors.

References

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023-12-14). MDPI. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022-12-06). MDPI. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025-04-16). PMC. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025-04-16). MDPI. [Link]

-

(PDF) Synthesis of 1,3,4-Thiadiazoles: Review - ResearchGate. (2025-05-29). ResearchGate. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023-12-14). PMC. [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025-08-08). ResearchGate. [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (Unknown). Journal of Chemical and Pharmaceutical Research. [Link]

-

Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. (2021-12-04). ResearchGate. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. (2022-10-17). Royal Society of Chemistry. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022-10-17). National Center for Biotechnology Information. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (Unknown). Revista Virtual de Química. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (Unknown). MDPI. [Link]

-

Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. (2019-02-28). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

Methodological & Application

using 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole as a fluthiacet-methyl intermediate

Application Notes: Synthesis of Thiadiazole-Based Herbicide Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the synthesis and application of a key thiadiazole intermediate, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. Contrary to some initial hypotheses, this intermediate is definitively established in the scientific and patent literature for the synthesis of herbicides like flufenacet and fluthiachlor, rather than fluthiacet-methyl. To ensure scientific accuracy and provide maximum value, this guide is structured into two main parts. Part One details the robust synthesis of this compound. Part Two clarifies its subsequent conversion and contrasts this with the established synthetic pathway for the herbicide fluthiacet-methyl, which utilizes a different heterocyclic core. This approach provides researchers with validated protocols for the specified intermediate while ensuring a clear and accurate understanding of its role in agrochemical synthesis.

Introduction to Thiadiazole Herbicides

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal and agricultural chemistry, prized for its diverse biological activities. In the realm of agrochemicals, this heterocycle is a core component of several potent herbicides. Fluthiacet-methyl, for instance, is a selective, post-emergence herbicide highly effective against broadleaf weeds.[1][2] It functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a critical step in chlorophyll biosynthesis.[2] This inhibition leads to a rapid accumulation of phototoxic intermediates, causing swift cell membrane disruption and necrosis in target weeds.[3]

Given the commercial importance of such herbicides, the development of efficient, safe, and high-yield synthetic routes is a primary objective for chemical researchers.[4] This guide focuses on the synthesis of a key building block, this compound, and clarifies its precise application in the synthesis of related herbicides.

Part 1: Synthesis of Intermediate this compound

This intermediate is a versatile precursor in the synthesis of several agrochemicals. Its synthesis is reliably achieved through the cyclization of methyldithiocarbazinate with trifluoroacetic acid.

Causality of the Experimental Design

The core of this synthesis is a condensation and cyclization reaction. Methyldithiocarbazinate (MDTC) provides the N-N-C-S backbone and the methylthio group. Trifluoroacetic acid (TFA) serves a dual purpose: it is both a reactant, providing the trifluoromethyl group, and an acidic catalyst that promotes the dehydration and subsequent ring-closure to form the stable 1,3,4-thiadiazole ring. The use of an aprotic, aromatic co-solvent such as toluene is crucial for optimizing the reaction. Toluene forms an azeotrope with water, allowing for its continuous removal via a Dean-Stark apparatus. This removal of water shifts the reaction equilibrium towards the product, significantly increasing the yield as per Le Châtelier's principle.[5]

Caption: Synthesis of the thiadiazole intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established patent literature.[5]

Materials and Reagents:

-

Methyldithiocarbazinate (MDTC)

-

Trifluoroacetic acid (TFA), anhydrous

-

Toluene

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add methyldithiocarbazinate (1.0 mol).

-

Solvent and Reagent Addition: Add toluene (approx. 2.1 moles per mole of MDTC) to the flask. Subsequently, carefully add an excess of trifluoroacetic acid (TFA), with a molar ratio of TFA to MDTC between 1.1:1 and 5:1.[5] A common ratio to start optimization is 2:1.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C). The reaction temperature should be maintained between 30°C and 150°C.[5]

-

Water Removal: Continuously remove water from the reaction mixture via the Dean-Stark trap as it forms. The reaction is typically monitored by the cessation of water collection.

-

Reaction Completion and Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Purification: The excess TFA and toluene are removed by distillation. The crude product can be further purified by vacuum distillation or recrystallization to yield the final product.

Self-Validation and Quality Control:

-

Purity Assessment: The purity of the synthesized intermediate should be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Structural Confirmation: The identity of the product should be confirmed using spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS).

Data Summary

| Parameter | Recommended Value/Range | Rationale | Reference |

| Molar Ratio (TFA:MDTC) | 1.1:1 to 5:1 | Excess TFA drives the reaction to completion. | [5] |

| Solvent | Toluene | Facilitates azeotropic removal of water. | [5] |

| Temperature | 30°C to 150°C (Reflux) | Provides sufficient energy for cyclization. | [5] |

| Key Process Step | Water Removal | Shifts equilibrium to favor product formation. | [5] |

Part 2: Application of the Intermediate and the Established Synthesis of Fluthiacet-Methyl

A critical aspect of scientific integrity is the precise application of chemical intermediates. While this compound is a valuable building block, literature review confirms its role is in the synthesis of herbicides like fluthiachlor and flufenacet , not fluthiacet-methyl.[6][7]

Established Role: Intermediate for Fluthiachlor and Flufenacet

-

Fluthiachlor Synthesis: The intermediate this compound is a direct precursor for fluthiachlor.[7]

-

Flufenacet Synthesis: In the synthesis of flufenacet, the methylthio group of the intermediate is first oxidized to a more reactive methylsulfonyl (sulfone) group. This sulfone, 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, then acts as a potent electrophile that is condensed with an aniline derivative to form the final flufenacet molecule.[6]

The Established Synthetic Pathway for Fluthiacet-Methyl

The synthesis of fluthiacet-methyl (CAS 117337-19-6) proceeds through a different, well-documented pathway. The key step involves the condensation of two different advanced intermediates:

-

Intermediate A: Methyl [[2-chloro-4-fluoro-5-aminophenyl]thio]acetate

-

Intermediate B: Tetrahydro-[1][6][8]thiadiazolo[3,4-α]pyridazine-1,3-dione

The reaction is an acid-catalyzed condensation that forms the characteristic ylideneamino linkage of the final product.[4] This "parallel synthesis" approach, where two complex intermediates are joined late in the process, can be more efficient and lead to higher overall yields compared to a linear synthesis.[4]

Caption: Established synthetic route for Fluthiacet-methyl.

High-Level Protocol: Fluthiacet-Methyl Synthesis

This protocol is a summary of the process described in the patent literature.[4]

-

Reaction Setup: Charge a suitable reactor with Intermediate A (Methyl [[2-chloro-4-fluoro-5-aminophenyl]thio]acetate) and a solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid.

-

Reactant Addition: Heat the mixture to reflux and add Intermediate B (Tetrahydro-[1][6][8]thiadiazolo[3,4-α]pyridazine-1,3-dione).

-

Reaction: Maintain the reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The resulting solid is purified by recrystallization from a suitable solvent like ethanol to yield pure fluthiacet-methyl.[4]

Conclusion

The compound this compound is a valuable chemical intermediate whose synthesis from methyldithiocarbazinate and trifluoroacetic acid is a robust and scalable process. However, for the sake of scientific accuracy, it is crucial to direct its use towards the synthesis of appropriate target molecules, namely fluthiachlor and flufenacet. Researchers aiming to synthesize fluthiacet-methyl should instead focus on the established convergent pathway involving the condensation of methyl [[2-chloro-4-fluoro-5-aminophenyl]thio]acetate and tetrahydro-[1][6][8]thiadiazolo[3,4-α]pyridazine-1,3-dione. Understanding these distinct synthetic strategies is essential for the efficient and successful development of thiadiazole-based agrochemicals.

References

- CN106866579A - The synthetic method of herbicide flufenacet thiadiazoles intermediate.

-

Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives . ResearchGate. [Link]

-

Process for making this compound using methyldithiocarbazinate . European Patent Office. [Link]

-

Fluthiacet-methyl . PubChem, National Institutes of Health. [Link]

-

Fluthiacet-methyl (Ref: CGA 248757) . AERU. [Link]

-

Fluthiacet-methyl . Compendium of Pesticide Common Names. [Link]

- Process for producing this compound using methyldithiocarbazinate and trifluoroacetic acid.

- CN102286005B - Method for synthesizing fluthiacet-ethyl.

Sources

- 1. Fluthiacet-methyl [drugfuture.com]

- 2. Fluthiacet-methyl | C15H15ClFN3O3S2 | CID 93542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluthiacet-methyl (Ref: CGA 248757) [sitem.herts.ac.uk]

- 4. CN102286005B - Method for synthesizing fluthiacet-ethyl - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. CN106866579A - The synthetic method of herbicide flufenacet thiadiazoles intermediate - Google Patents [patents.google.com]

- 7. 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5 Supplier [qinmuchem.com]

- 8. data.epo.org [data.epo.org]

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

Introduction: The Significance of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties. The incorporation of a trifluoromethyl group (-CF3) often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The title compound, this compound, is a key building block in the synthesis of novel agrochemicals and pharmaceuticals. Its strategic functionalization allows for the exploration of new chemical entities with potential applications as herbicides, fungicides, and therapeutic agents.

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into a robust and efficient one-pot synthesis strategy, discuss the underlying chemical principles, and provide a detailed, step-by-step protocol to ensure reproducible and high-yield results.

Chemicals and Materials

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |

| Methyldithiocarbazinate | 6640-41-1 | CH4N2S2 | 108.19 | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | 76-05-1 | C2HF3O2 | 114.02 | Fisher Scientific |

| Toluene | 108-88-3 | C7H8 | 92.14 | VWR |

| Sodium Bicarbonate (NaHCO3) | 144-55-8 | NaHCO3 | 84.01 | Merck |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | 120.37 | Acros Organics |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | J.T.Baker |

| Hexanes | 110-54-3 | C6H14 | 86.18 | EMD Millipore |

| Ethyl Acetate (EtOAc) | 141-78-6 | C4H8O2 | 88.11 | Avantor |

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Trifluoroacetic acid (TFA) is highly corrosive and causes severe skin burns and eye damage.[1][2] It is also harmful if inhaled. Handle with extreme care and avoid inhalation of vapors.[2]

-

Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system.

-

Methyldithiocarbazinate may be harmful if swallowed or inhaled.

-

This compound : The toxicological properties of the final product have not been fully investigated. It should be handled with care, assuming it is potentially hazardous.

Synthetic Strategy: A Direct One-Pot Approach

The most efficient and scalable laboratory synthesis of this compound is a direct, one-pot condensation reaction between methyldithiocarbazinate and trifluoroacetic acid.[3][4] This method circumvents the need for the synthesis and isolation of intermediate compounds, thereby streamlining the process and improving overall yield.

The reaction proceeds via the formation of a thiocarbamoyl hydrazide intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the 1,3,4-thiadiazole ring. The use of an excess of trifluoroacetic acid serves as both a reactant and a catalyst, while an aprotic solvent such as toluene facilitates the removal of water by azeotropic distillation, driving the reaction to completion.[4]

Experimental Protocol

Step 1: Reaction Setup and Reagent Addition

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyldithiocarbazinate (5.41 g, 50 mmol).

-

Add toluene (100 mL) to the flask to create a slurry.

-

Under a steady stream of nitrogen, slowly add trifluoroacetic acid (11.4 g, 7.7 mL, 100 mmol) to the slurry with vigorous stirring. An exothermic reaction will occur, and the temperature of the mixture may rise. The addition should be controlled to maintain the temperature below 40 °C.

Step 2: Cyclization and Dehydration

-

After the complete addition of trifluoroacetic acid, heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.

-

Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent.

Step 3: Work-up and Purification

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will neutralize the excess trifluoroacetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Visualizing the Workflow

Caption: One-pot synthesis workflow for this compound.

Alternative Two-Step Synthetic Route

An alternative approach to the synthesis of the target molecule involves a two-step process:

-

Synthesis of 2-mercapto-5-(trifluoromethyl)-1,3,4-thiadiazole: This intermediate can be prepared from trifluoroacetic acid and thiocarbonohydrazide, although this route is less commonly reported and may require significant optimization.

-

Methylation of the thiol: The resulting 2-mercapto-5-(trifluoromethyl)-1,3,4-thiadiazole can then be methylated using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate or sodium hydroxide) in a polar aprotic solvent like acetone or acetonitrile.[5] This S-alkylation reaction is generally high-yielding and straightforward.

While this two-step route offers modularity, the direct one-pot synthesis is recommended for its efficiency and operational simplicity.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | A singlet corresponding to the methylthio (-SCH3) protons around δ 2.8 ppm. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl (-CF3) group. |

| ¹³C NMR | Resonances for the methyl carbon, and the two carbons of the thiadiazole ring, one of which will be a quartet due to coupling with the fluorine atoms of the CF3 group. |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C4H3F3N2S2. |

| Melting Point | A sharp melting point should be observed for the pure compound. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient amount of time. Monitor by TLC. |

| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during the neutralization step to avoid hydrolysis of the product. | |

| Impure Product | Incomplete reaction or side reactions. | Optimize the reaction conditions (temperature, time). Ensure efficient purification by column chromatography, potentially using a shallower solvent gradient. |

| Starting materials not fully dry. | Use anhydrous solvents and dry starting materials if necessary. |

Conclusion

The one-pot synthesis of this compound from methyldithiocarbazinate and trifluoroacetic acid is a reliable and efficient method for laboratory-scale preparation. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently synthesize this valuable building block for further investigation in agrochemical and pharmaceutical research.

References

-

MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Available at: [Link]

-

European Patent Office. (2005). Process for producing this compound using methyldithiocarbazinate and trifluoroacetic acid. EP0926142B1. Available at: [Link]

Sources

Application Note: A Robust Protocol for the Catalytic Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole to its Sulfone Derivative

Audience: Researchers, scientists, and drug development professionals in agrochemical and pharmaceutical fields.

Introduction: The Significance of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Within this class, 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, hereafter referred to as TDA sulfone, stands out as a pivotal intermediate. Its primary application lies in the synthesis of advanced herbicides, where the unique combination of the trifluoromethyl group and the methylsulfonyl moiety contributes to enhanced efficacy and metabolic stability of the final active ingredients.[3][4][5] Furthermore, TDA sulfone itself has been recognized for its intrinsic antifungal properties, making it a molecule of continued interest in the development of novel agrochemicals and pharmaceuticals.[3][4]

This application note provides a comprehensive guide to the synthesis of TDA sulfone via the oxidation of its thioether precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer insights into reaction monitoring and product purification.

Mechanistic Rationale: The Stepwise Oxidation of a Thioether

The conversion of a thioether to a sulfone is a classic oxidation reaction that proceeds in a stepwise manner.[6] The sulfur atom in the thioether is first oxidized to a sulfoxide, which is then further oxidized to the corresponding sulfone. This process involves the sequential addition of two oxygen atoms to the sulfur center.

In the context of oxidizing this compound, a common and efficient method employs hydrogen peroxide (H₂O₂) as the terminal oxidant in the presence of a catalyst system.[3][4] A particularly effective catalytic system involves a tungsten salt, such as sodium tungstate, in glacial acetic acid.[3][7] The tungsten catalyst, in the presence of hydrogen peroxide, forms a pertungstic acid species, which is a highly potent oxidizing agent responsible for the efficient conversion of the thioether to the sulfone.[3]

The reaction pathway can be visualized as follows:

Figure 1. Reaction pathway for the oxidation of the thioether to the sulfone.

Controlling the reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial. Insufficient oxidant or milder conditions may lead to the accumulation of the intermediate sulfoxide.[8][9] For the complete synthesis of the desired TDA sulfone, a molar excess of the oxidizing agent is typically employed.[7]

Experimental Protocol: Synthesis of TDA Sulfone

This protocol is adapted from established industrial processes and is designed for high yield and purity.[3][7]

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound (TDA) | ≥98% | Commercial |

| Hydrogen Peroxide (H₂O₂) | 35% aqueous solution | Commercial |

| Glacial Acetic Acid | ACS Grade | Commercial |

| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | ≥99% | Commercial |

| Deionized Water | - | In-house |

| Dichloromethane (DCM) | ACS Grade | Commercial |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | Prepared in-house |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial |

Equipment

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Ice-water bath.

-

Heating mantle with a temperature controller.

-

Rotary evaporator.

-

Standard laboratory glassware.

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask, charge this compound (10.0 g, 46.7 mmol), glacial acetic acid (4.2 g, 70.0 mmol), and sodium tungstate dihydrate (0.31 g, 0.94 mmol).

-

Initial Cooling: Place the flask in an ice-water bath and begin stirring the mixture.

-

Addition of Oxidant: Slowly add 35% hydrogen peroxide (11.0 g, 113.2 mmol) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 20-30°C. The addition should take approximately 30-45 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 50-60°C and maintain this temperature for 2-3 hours.

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3). The disappearance of the starting material spot and the appearance of a more polar product spot indicates the reaction is proceeding.

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add 50 mL of deionized water. The product may begin to precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure TDA sulfone as a white solid.

Quantitative Data Summary

| Parameter | Value |

| Molar Ratio of TDA:H₂O₂ | ~1:2.4 |

| Molar Ratio of TDA:Sodium Tungstate | ~1:0.02 |

| Molar Ratio of TDA:Acetic Acid | ~1:1.5 |

| Reaction Temperature | 50-60°C |

| Reaction Time | 2-3 hours |

| Expected Yield | >90% |

| Appearance of Product | White crystalline solid |

Workflow and Process Visualization

The overall experimental workflow can be summarized in the following diagram:

Figure 2. Experimental workflow for TDA sulfone synthesis.

Conclusion and Best Practices

The protocol detailed herein provides a reliable and high-yielding method for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. The use of a tungsten-based catalyst in conjunction with hydrogen peroxide offers an efficient and scalable route to this important agrochemical intermediate. For optimal results and safety, the following points should be strictly adhered to:

-

Temperature Control: The initial addition of hydrogen peroxide is exothermic. Careful temperature control is essential to prevent runaway reactions and ensure selectivity.

-

Purity of Starting Material: The purity of the starting this compound will directly impact the purity of the final product and the overall yield.

-

Ventilation: The reaction should be performed in a well-ventilated fume hood, as with all chemical syntheses.

By following this guide, researchers can confidently and reproducibly synthesize TDA sulfone for further application in drug discovery and agrochemical development programs.

References

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

- Google Patents. (1998). US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone).

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

Wang, L., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(13), 3394–3397. Retrieved from [Link]

-

Geetha, B. T., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 557-561. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from [Link]

- Google Patents. (1998). EP0926143A1 - Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in the presence of a molybdenum or tungsten catalyst.

-

European Patent Office. (2006). EP1029855B1 - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. Retrieved from [Link]

- Google Patents. (1999). CN1249305A - Improved method for conversion of TDA into TDA sulfone.

-

Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O₂/Air. Organic Letters, 21(22), 8925–8929. Retrieved from [Link]

-

Chen, W., et al. (2012). Bioactivation of 5-Substituted 2-(Alkylthio)-1,3,4-Thiadiazoles and 2-(Alkylthio)-1,3-Benzothiazoles. Chemical Research in Toxicology, 25(12), 2699–2709. Retrieved from [Link]

-

National Institutes of Health. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

- Google Patents. (2022). CN115043791B - Method for preparing 2-methylsulfonyl-5-trifluoromethyl-1, 3, 4-thiadiazole by continuous oxidation.

-

ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]

-

National Institutes of Health. (2013). DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. PMC. Retrieved from [Link]

-

ResearchGate. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 27(4), 1339. Retrieved from [Link]

-

mzCloud. (2017). 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]. Retrieved from [Link]

- Google Patents. (2004). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

-

ResearchGate. (n.d.). Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation. Organic Chemistry Frontiers, 8(15), 4057-4062. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

-

National Institutes of Health. (2014). Biochemical methods for monitoring protein thiol redox states in biological systems. PMC. Retrieved from [Link]

-

National Institutes of Health. (2024). C–H Trifluoromethylthiolation of aldehyde hydrazones. PMC. Retrieved from [Link]

-

ResearchGate. (2022). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. Retrieved from [Link]

Sources

- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone) - Google Patents [patents.google.com]

- 4. Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN1249305A - Improved method for conversion of TDA into TDA sulfone - Google Patents [patents.google.com]

- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for the Quantification of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

Foreword for the Researcher

This document provides a comprehensive guide to the analytical quantification of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, a molecule of significant interest in pharmaceutical and agrochemical research. The methodologies detailed herein are designed to be robust, reliable, and adaptable to various research and development needs. As a Senior Application Scientist, my objective is not merely to present a set of instructions, but to provide a foundational understanding of the principles behind these methods, enabling you to troubleshoot, adapt, and validate these protocols for your specific applications. The following sections are structured to logically guide you from the foundational physicochemical properties of the analyte to detailed, step-by-step analytical protocols and their validation, ensuring scientific integrity and trustworthiness in your results.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is paramount for the development of effective analytical methods.

Structure:

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₃F₃N₂S₂ | [1] |

| Molecular Weight | 216.21 g/mol | Inferred from formula |

| Boiling Point | 197 °C | [1] |

| Density | 1.55 g/cm³ | [1] |

| Appearance | Solid (based on related compounds) | |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile. |

The presence of the trifluoromethyl group imparts significant electrophilicity and potential for specific interactions during chromatographic separation, while the methylthio group and the thiadiazole ring offer sites for potential metabolic modification and specific detection characteristics.

Strategic Approach to Quantification

The selection of an analytical technique is dictated by the sample matrix, the required sensitivity, and the available instrumentation. For this compound, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection

HPLC is a versatile and widely used technique for the quantification of small molecules in various matrices. The choice of detector (UV or MS) will depend on the required sensitivity and selectivity.

Rationale for Method Development